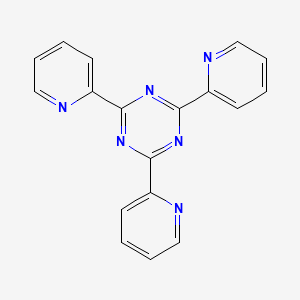

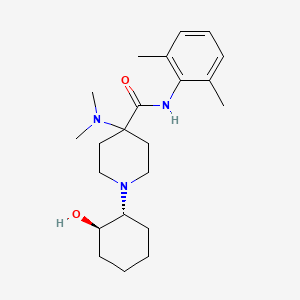

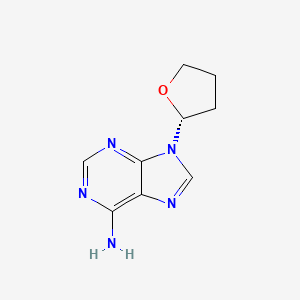

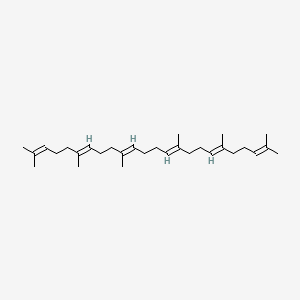

![molecular formula C12H15NO5S3 B1682530 (5R,6S)-6-((R)-1-hydroxyethyl)-3-(((3S)-1-oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 120788-07-0](/img/structure/B1682530.png)

(5R,6S)-6-((R)-1-hydroxyethyl)-3-(((3S)-1-oxidotetrahydrothiophen-3-yl)thio)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Vue d'ensemble

Description

Le sulonème est un antibiotique β-lactame de type pénème à large spectre disponible par voie orale. Il est en cours de développement pour le traitement des infections causées par des bactéries multirésistantes . Contrairement à certains autres antibiotiques, le sulonème est disponible sous forme orale et intraveineuse.

Applications De Recherche Scientifique

Clinical Medicine: Treating urinary tract infections (UTIs) caused by fluoroquinolone-resistant bacteria.

Microbiology: Studying drug-resistant Gram-negative and Gram-positive bacteria.

Economic Impact: Addressing the clinical and economic burden of multi-drug resistant pathogens, potentially reducing hospitalization rates.

Mécanisme D'action

Le sulonème exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il cible les enzymes impliquées dans la formation du peptidoglycane, perturbant la croissance et la survie des bactéries. Les cibles moléculaires et les voies exactes sont encore à l’étude.

Analyse Biochimique

Biochemical Properties

Sulopenem’s β-lactam ring alkylates the serine residues of penicillin-binding protein (PBP), which inhibits peptidoglycan cross-linking . Due to its ionization and low molecular weight, sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Cellular Effects

Sulopenem is active against both Gram-negative and Gram-positive microorganisms . It has demonstrated in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales .

Molecular Mechanism

The molecular mechanism of Sulopenem involves the alkylation of the serine residues of penicillin-binding protein (PBP) by its β-lactam ring, which inhibits peptidoglycan cross-linking . This action disrupts the cell wall synthesis of bacteria, leading to cell death .

Temporal Effects in Laboratory Settings

It has been reported that the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .

Dosage Effects in Animal Models

It has been reported that Sulopenem has been compared with carbapenems and cephalosporins in guinea pig and murine systemic and lung infection animal models .

Metabolic Pathways

It is known that Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .

Transport and Distribution

Due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Subcellular Localization

It is known that due to its ionization and low molecular weight, Sulopenem passes through outer membrane proteins to reach PBPs of Gram-negative bacteria .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation synthétique du sulonème implique des réactions chimiques spécifiques. Malheureusement, les voies de synthèse et les conditions réactionnelles détaillées ne sont pas facilement disponibles dans le domaine public. Les efforts de recherche et de développement se concentrent sur l’optimisation de sa synthèse pour une utilisation clinique.

Méthodes de production industrielle : Les méthodes de production à l’échelle industrielle du sulonème sont des informations exclusives détenues par les sociétés pharmaceutiques. Ces méthodes impliquent généralement des processus en plusieurs étapes, la purification et le contrôle de la qualité pour garantir une pureté et une sécurité élevées.

Analyse Des Réactions Chimiques

Types de réactions : Le sulonème subit diverses réactions chimiques, notamment :

- Hydrolyse du cycle β-lactame.

- Interaction avec les enzymes bactériennes (comme les protéines de liaison à la pénicilline) pour inhiber la synthèse de la paroi cellulaire.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques utilisés dans la synthèse du sulonème sont confidentiels. Les réactions impliquent probablement des catalyseurs, des solvants et un contrôle de la température.

Principaux produits : Le principal produit des réactions du sulonème est la forme active du composé, qui cible efficacement les agents pathogènes bactériens.

4. Applications de la recherche scientifique

Médecine clinique : Traitement des infections urinaires (IU) causées par des bactéries résistantes aux fluoroquinolones.

Microbiologie : Étude des bactéries Gram-négatives et Gram-positives résistantes aux médicaments.

Impact économique : Aborder le fardeau clinique et économique des agents pathogènes multirésistants, réduisant potentiellement les taux d’hospitalisation.

Comparaison Avec Des Composés Similaires

Bien que le sulonème soit unique par sa biodisponibilité orale et son activité à large spectre, il présente des similitudes avec d’autres antibiotiques de type pénème. Parmi les composés similaires notables, on peut citer le méropénème, l’imipénème et l’ertapénème.

Propriétés

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSUCZWOEMTFAQ-PRBGKLEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CC[S@@](=O)C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869656 | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120788-07-0 | |

| Record name | Sulopenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulopenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX514BJ1XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulopenem?

A1: Sulopenem, a thiopenem β-lactam antibiotic, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , , ] Similar to other β-lactams, it achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] Sulopenem demonstrates strong affinities for various PBPs across different bacterial species, including those in Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Serratia marcescens, and even Pseudomonas aeruginosa, although it exhibits limited clinical efficacy against the latter. []

Q2: What are the downstream effects of sulopenem binding to PBPs?

A2: Binding of sulopenem to PBPs disrupts the cross-linking of peptidoglycan chains, a crucial step in maintaining bacterial cell wall integrity. [] This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and ultimately cell death. [, ]

Q3: What is the molecular formula and weight of sulopenem?

A3: While the provided research papers do not explicitly state the molecular formula and weight of sulopenem, they offer valuable information for their derivation. Sulopenem is a (5R,6S)-6-(1(R)-hydroxyethyl)-2-[(cis-1-oxo-3-thiolanyl)thio]-2-penem-3-carboxylic acid. [] Based on this information, the molecular formula of sulopenem is C16H22N2O5S2, and its molecular weight is 386.48 g/mol.

Q4: Is there any spectroscopic data available for sulopenem?

A4: The provided research papers primarily focus on the pharmacological and microbiological aspects of sulopenem and do not delve into detailed spectroscopic characterization.

A4: The provided research does not offer insights into the material compatibility and stability, catalytic properties and applications, or computational chemistry and modeling aspects of sulopenem.

Q5: How does the structure of sulopenem contribute to its activity?

A5: The thiopenem core structure of sulopenem, characterized by a sulfur atom replacing the carbon atom at position 1 of the β-lactam ring, plays a critical role in its broad-spectrum activity and stability against β-lactamases. [, ] The presence of a 1(R)-hydroxyethyl substituent at position 6 and a (cis-1-oxo-3-thiolanyl)thio side chain at position 2 are crucial for its interaction with PBPs and its antibacterial activity. [, ] Modifications to these structural features can significantly impact its potency and spectrum of activity. [, ]

Q6: What is known about the stability of sulopenem?

A6: Sulopenem demonstrates remarkable stability compared to other β-lactams, particularly against hydrolysis by various β-lactamases produced by Gram-negative bacteria. [, , ] This stability is attributed to its thiopenem core structure and the specific substitutions on the β-lactam ring. [, ]

Q7: What formulation strategies are employed to improve the bioavailability of sulopenem?

A7: Sulopenem is available in both intravenous and oral formulations. [, , ] The oral formulation of sulopenem, sulopenem etzadroxil, is a prodrug that is rapidly hydrolyzed to the active moiety, sulopenem, after absorption. [, ] This formulation often includes probenecid, an organic anion transporter inhibitor, which delays the renal excretion of sulopenem and enhances its bioavailability. [, , ] Probenecid co-administration increases the area under the curve (AUC) of sulopenem and extends the time above the minimum inhibitory concentration (MIC). [, ] Food intake can also positively impact sulopenem absorption. []

A7: The provided research primarily focuses on the pharmacological and microbiological aspects of sulopenem and does not offer detailed information on SHE regulations, dissolution and solubility, analytical method validation, or quality control and assurance.

Q8: What is the pharmacokinetic profile of sulopenem?

A8: Sulopenem exhibits a favorable pharmacokinetic profile characterized by good absorption after oral administration of the prodrug, sulopenem etzadroxil. [, , ] Co-administration of probenecid with sulopenem etzadroxil significantly increases sulopenem's AUC and prolongs its elimination half-life (t1/2). [, ]

Q9: What is the key PK/PD index that correlates with sulopenem's efficacy?

A9: The primary PK/PD index correlating with sulopenem efficacy is the time above MIC (T>MIC). [, , ] Achieving and maintaining sufficient drug concentrations above the MIC of the target pathogen is crucial for successful treatment outcomes. [, , ]

Q10: What is the spectrum of activity of sulopenem?

A10: Sulopenem exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] It demonstrates potent in vitro activity against clinically relevant pathogens, including Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae (including penicillin-resistant strains), Haemophilus influenzae (including β-lactamase-producing strains), Moraxella catarrhalis, and members of the Enterobacterales family, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , ]

Q11: What in vitro models have been used to evaluate the efficacy of sulopenem?

A11: Several in vitro models have been employed to evaluate the efficacy of sulopenem, including:

- Broth microdilution method: This standard method determines the minimum inhibitory concentration (MIC) of sulopenem against various bacterial isolates. [, , , , , , , ]

- Agar dilution method: This method is particularly useful for determining the MIC of sulopenem against anaerobic bacteria. [, ]

- Time-kill studies: These studies assess the rate and extent of bacterial killing by sulopenem over time. [, , ]

- One-compartment in vitro infection model: This dynamic model simulates human free-drug plasma concentration-time profiles and helps determine PK/PD relationships. []

- Hollow-fiber in vitro infection model: This model mimics in vivo conditions and is used to evaluate the potential for resistance development and assess the efficacy of sulopenem over clinically relevant time periods. []

Q12: What in vivo models have been used to assess the efficacy of sulopenem?

A12: The efficacy of sulopenem has been evaluated in various animal models of infection, including:

- Murine thigh models: These models are frequently used in early stages of drug development to assess the efficacy of antibiotics against a localized infection. []

- Murine systemic infection models: These models evaluate the efficacy of sulopenem against systemic infections caused by various pathogens, including Streptococcus pneumoniae and Staphylococcus aureus. [, , ]

- Murine mixed infection models: These models are useful in evaluating the efficacy of sulopenem against polymicrobial infections, such as those involving Escherichia coli and Bacteroides fragilis. []

- Murine model of Bacillus anthracis infection: This model evaluates the potential of sulopenem as a medical countermeasure for anthrax infection. []

- Guinea pig lung infection model: This model assesses the efficacy of sulopenem against respiratory infections, specifically those caused by Klebsiella pneumoniae. []

Q13: Have there been any clinical trials conducted with sulopenem?

A13: Yes, multiple clinical trials have been conducted to evaluate the safety and efficacy of sulopenem in humans. [, , , ] These trials focused on treating uncomplicated urinary tract infections (uUTI) and complicated urinary tract infections (cUTI) caused by susceptible pathogens, including those resistant to other commonly used antibiotics like fluoroquinolones. [, , , ]

Q14: What are the known mechanisms of resistance to sulopenem?

A14: While sulopenem demonstrates excellent stability against many β-lactamases, some mechanisms can contribute to resistance:

- Production of certain β-lactamases: Some β-lactamases, while less common, can hydrolyze sulopenem, reducing its efficacy. []

- Porin mutations or decreased expression: Alterations in porins, outer membrane proteins that facilitate antibiotic entry, can hinder sulopenem's penetration into bacterial cells, leading to resistance. []

- Efflux pump overexpression: Overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, can decrease intracellular sulopenem concentrations, contributing to resistance. []

- Target site modifications: Mutations in PBPs can reduce their affinity for sulopenem, rendering the antibiotic less effective. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1682447.png)